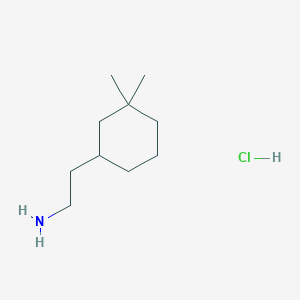

![molecular formula C7H10N4 B1485436 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 1872098-01-5](/img/structure/B1485436.png)

2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic Synthesis : This compound serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some showing efficacy comparable to ascorbic acid (El‐Mekabaty, 2015).

Novel Pyrazole Derivatives : Research into pyrazole derivatives has revealed the synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles via the reaction of 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles with hydrazines, highlighting a versatile method for producing novel compounds that may possess interesting biological properties (Mcfadden & Huppatz, 1991).

Antitumor and Antimicrobial Activities : The development of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions has been reported, with these compounds undergoing screening for their antibacterial and antifungal activities, as well as antitumor activity against liver cell lines. Notably, certain derivatives demonstrated high activity, marking their potential in therapeutic applications (El-Borai et al., 2012).

Antifungal and Antibacterial Agents : A study on N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety synthesized through the condensation with primary diamines showed specific antifungal properties against Saccharomyces cerevisiae and lacked antibacterial activity. The structural nature of these compounds influenced their biological activities (Abrigach et al., 2016).

Chemical Functionalization and Synthesis Techniques

Functionalization of Methyl Groups : The selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles via n-nitration presents a novel synthetic route to azoles containing a coordinating substituent, offering new possibilities for chemical modifications (Lammers et al., 1995).

Catalyst-Free Synthesis : The catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water underlines the push towards greener chemical processes. This method highlights the importance of sustainable practices in the synthesis of potentially bioactive compounds (Kumaravel & Vasuki, 2009).

Future Directions

The synthesis and properties of pyrazole derivatives, including “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile”, continue to be an area of active research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which are structurally similar to this compound, are key components to functional molecules used in a variety of everyday applications .

Mode of Action

For instance, some imidazole derivatives are known to interact with their targets via nickel-catalysed addition, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

These pathways are related to energy metabolism, amino acid metabolism, and hormone signaling .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water . These properties may influence its bioavailability.

Result of Action

Imidazole derivatives, which are structurally similar to this compound, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is stable at room temperature . It should be kept away from fire sources and oxidants, and should be stored in a sealed container .

properties

IUPAC Name |

2-[4-(1-aminoethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6(9)7-4-10-11(5-7)3-2-8/h4-6H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEABRKJXNGPNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485356.png)

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485358.png)

amine hydrochloride](/img/structure/B1485360.png)

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)

![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)

![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)

![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)

![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)